molecular formula C21H24N2O5S B15029512 ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15029512
M. Wt: 416.5 g/mol
InChI Key: ZISSVNREKVWRSW-UHFFFAOYSA-N
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Description

Ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine core fused with a substituted phenyl ring. Its structure includes an allyloxy group at the 4-position and a methoxy group at the 3-position of the phenyl ring, along with an ethyl ester and methyl substituent on the pyrimido-thiazine scaffold. This compound is synthesized via multi-step reactions involving cyclocondensation and functional group modifications, as inferred from analogous syntheses in pyrimido-oxazine/thiazine derivatives .

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 6-(3-methoxy-4-prop-2-enoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C21H24N2O5S/c1-5-10-28-15-8-7-14(12-16(15)26-4)19-18(20(25)27-6-2)13(3)22-21-23(19)17(24)9-11-29-21/h5,7-8,12,19H,1,6,9-11H2,2-4H3

InChI Key

ZISSVNREKVWRSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OCC=C)OC)C(=O)CCS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multicomponent reactions. One common method involves the reaction of ethyl acetoacetate, 4-(allyloxy)-3-methoxybenzaldehyde, and thiourea under reflux conditions in the presence of a suitable catalyst . The reaction proceeds through a series of condensation and cyclization steps to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and catalyst recycling, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-[4-(allyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The target compound’s phenyl ring substituents (allyloxy and methoxy) differentiate it from analogs:

  • Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (): Lacks the allyloxy group but retains the methoxy substituent. The absence of allyloxy may reduce steric bulk and alter π-π stacking interactions in biological targets.
  • Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (): Features ethoxy and propoxy groups, which increase hydrophobicity compared to the allyloxy-methoxy combination. This could enhance membrane permeability but reduce solubility .

Core Heterocyclic Modifications

  • 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile (): Replaces the thiazine ring with oxazine and adds a nitrile group. The oxazine core may confer different hydrogen-bonding capabilities, while the nitrile group could enhance metabolic stability .
  • Ethyl 9-aryl-7-methyl-2,4-dithioxo-tetrahydro-thiazolo[3,2-a:4,5-d']dipyrimidine-8-carboxylate (): Features a dithioxo-thiazolo-dipyrimidine system, which increases sulfur content and may improve antioxidant activity due to thiol-mediated radical scavenging .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* Notable Biological Activity
Target Compound ~446.5 g/mol 4-Allyloxy, 3-methoxy ~3.2 Not reported (inferred antimicrobial)
Allyl 6-(4-methoxyphenyl) analog ~428.5 g/mol 4-Methoxy ~2.8 Not reported
Ethyl 6-(3-ethoxy-4-propoxyphenyl) 432.5 g/mol 3-Ethoxy, 4-propoxy ~4.1 Not reported
Ethyl 6-(4-bromophenyl) analog ~438.3 g/mol 4-Bromo ~3.5 Potential halogen bonding
2,4-Dithioxo-thiazolo-dipyrimidine ~420.4 g/mol Dithioxo, thiazolo-dipyrimidine ~3.8 Moderate antioxidant activity

*LogP values estimated using fragment-based methods.

Key Research Findings and Implications

  • Biological Activity Trends : Thiazine/oxazine derivatives with electron-withdrawing groups (e.g., bromine, nitrile) show enhanced antimicrobial activity, while alkoxy groups correlate with improved pharmacokinetic profiles .

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